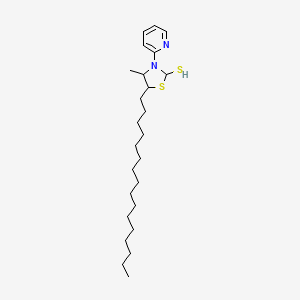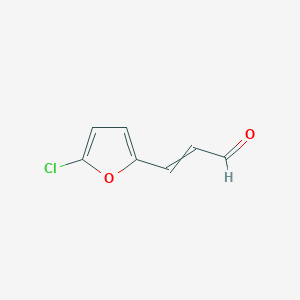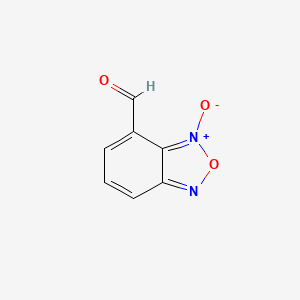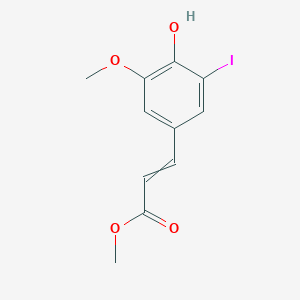
Pyridine, 1-acetyl-2-butyl-1,2-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1-acetyl-2-butyl-1,2-dihydro- is a heterocyclic organic compound that features a pyridine ring with an acetyl group at the 1-position and a butyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- can be achieved through several methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of ruthenium-based pincer-type catalysts for the dehydrogenative coupling of secondary alcohols and amino alcohols .
Industrial Production Methods
Industrial production of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Pyridine, 1-acetyl-2-butyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce fully saturated pyridine derivatives.
科学的研究の応用
Pyridine, 1-acetyl-2-butyl-1,2-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of Pyridine, 1-acetyl-2-butyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyridine N-oxides: These compounds share the pyridine ring structure but differ in the presence of an N-oxide functional group.
Substituted Pyridines: Compounds with various substituents on the pyridine ring, such as alkyl, halogen, and nitro groups.
Pyrrolo[2,3-b]pyridine Derivatives: These compounds have a fused pyridine-pyrrole ring system and exhibit different chemical and biological properties.
Uniqueness
Pyridine, 1-acetyl-2-butyl-1,2-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of acetyl and butyl groups on the pyridine ring sets it apart from other similar compounds, offering unique opportunities for research and development.
特性
CAS番号 |
61340-79-2 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC名 |
1-(2-butyl-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h5-6,8-9,11H,3-4,7H2,1-2H3 |
InChIキー |
BHNXCBVNNSBMQJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C=CC=CN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


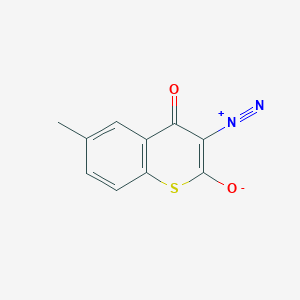
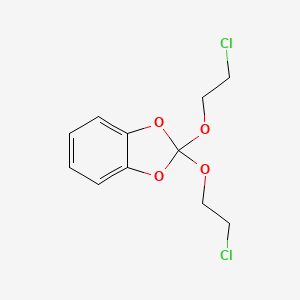
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
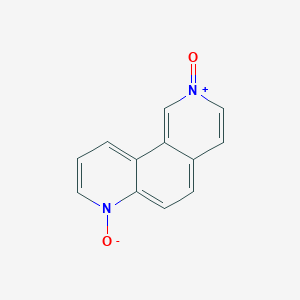
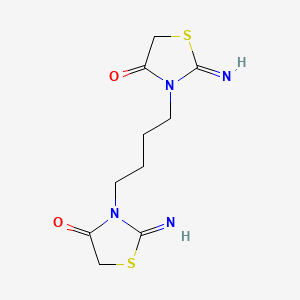

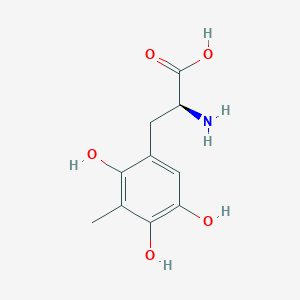
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
